molecular formula C14H9ClN4S B2498222 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine CAS No. 565168-88-9

2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine

Cat. No. B2498222
CAS RN: 565168-88-9
M. Wt: 300.76
InChI Key: ZJKMPHYUVJSMLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine involves multistep chemical reactions starting from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine, leading to the formation of various benzo[4,5]imidazo[2,1-a]phthalazines through nucleophilic substitution, reduction, and cyclization processes (Shubin et al., 2004). An advanced procedure has been developed to obtain benzo[4,5]imidazo[2,1-a]phthalazines from o-nitrophenylhydrazines, highlighting the chemical versatility and reactivity of these compounds (Kuznetsov et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine and its derivatives has been extensively studied through various spectroscopic and crystallographic techniques. These studies reveal the planarity of the core rings and the perpendicular arrangement of the imidazole ring to the phenyl ring, showcasing the compound's unique geometric configuration (Sharma et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine derivatives are diverse, including nucleophilic substitutions, cyclodehydration, and chemiluminescence derivatization for amine detection in liquid chromatography, illustrating their reactivity and utility in chemical analysis (Yoshida et al., 2001).

Physical Properties Analysis

The physical properties of 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine derivatives, such as solubility, melting point, and crystalline structure, have been determined through empirical research. These properties are crucial for understanding the compound's behavior in different chemical environments and for its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, highlight the compound's potential in synthesizing novel pharmaceuticals and its role in biological systems. For instance, derivatives of this compound have shown potential cytotoxic activity against human tumor cell lines, underscoring its significance in medicinal chemistry (Kim et al., 2004).

Scientific Research Applications

Synthesis Techniques

  • Efficient synthesis routes for benzo[4,5]imidazo[2,1-a]phthalazines, closely related to the compound , have been developed. These involve using o-nitrophenylhydrazines and various intermediates, allowing for the introduction of novel substituted phthalazinones and benzo[4,5]imidazo[2,1-a]phthalazines (Kuznetsov et al., 2006).
  • A similar approach for synthesizing 5,9-disubstituted benzo[4,5]imidazo[2,1-a]phthalazines from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine has been reported (Shubin et al., 2004).

Chemical Properties and Reactions

  • The acid-assisted reactions of 1,2-dihydro-2-(4,5-dihydroimidazol-2-yl)phthalazin-1-ol with aryl(heteroaryl) methyl ketones have been explored, leading to the synthesis of various substituted compounds, confirming their structures through spectroscopy and X-ray crystallography (Sa̧czewski et al., 2003).
  • A new route to imidazo[2,1-a]phthalazines has been developed using palladium- and copper-mediated coupling, allowing for the facile introduction of different substituents around the core structure (Heim-Riether & Gipson, 2009).

Potential Applications

  • Some derivatives of imidazo[2,1-a]phthalazine, such as 2-amino-1-thiazolyl imidazoles, have demonstrated potential as anticancer agents, showing cytotoxicity against human cancer cells and interacting with tubulin polymerization (Li et al., 2012).
  • Imidazo[2,1-a]phthalazine derivatives have also been synthesized with expected antimicrobial activity, indicating their potential in therapeutic applications (Abubshait et al., 2011).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4S/c15-12-6-5-11(20-12)10-7-19-14(17-10)9-4-2-1-3-8(9)13(16)18-19/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKMPHYUVJSMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(S4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine

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